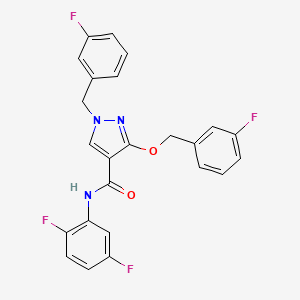
N-(2,5-difluorophenyl)-1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-difluorophenyl)-1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C24H17F4N3O2 and its molecular weight is 455.413. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2,5-Difluorophenyl)-1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the pyrazole class of heterocyclic compounds, characterized by a pyrazole ring with various substituents. The presence of difluoro and fluorobenzyl groups enhances its lipophilicity and may influence its interaction with biological targets.
Research indicates that compounds within this class may exhibit various biological activities, including:
- Anticancer Activity : Pyrazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines. For instance, compounds similar to this compound were reported to induce apoptosis in cancer cells through the modulation of signaling pathways such as PI3K/Akt and MAPK .
- Antimicrobial Properties : Some pyrazole derivatives demonstrate antimicrobial activity against a range of pathogens. Their mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
- Anti-inflammatory Effects : Certain studies have highlighted the anti-inflammatory potential of pyrazole derivatives, which may involve inhibition of pro-inflammatory cytokines and enzymes like COX-2 .
In Vitro Studies
A series of in vitro studies have evaluated the biological activity of similar pyrazole compounds:
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| Compound A | HeLa | 0.36 | Anticancer |
| Compound B | HT-29 | 1.8 | Anticancer |
| Compound C | Staphylococcus aureus | 10 | Antimicrobial |
These findings suggest that modifications on the pyrazole ring can significantly affect the potency and selectivity of these compounds against specific cancer types or microbial strains.
Case Studies
- Anticancer Efficacy : A study involving a structurally similar pyrazole derivative demonstrated significant tumor growth inhibition in vivo models. The compound was administered at varying doses, showing a dose-dependent response with an optimal dose resulting in over 70% tumor reduction compared to control groups .
- Antimicrobial Activity : Another investigation assessed the antimicrobial efficacy of a related compound against multi-drug resistant strains of bacteria. Results indicated that the compound exhibited potent antibacterial activity with minimal inhibitory concentrations (MICs) in the low micromolar range .
Propiedades
IUPAC Name |
N-(2,5-difluorophenyl)-3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F4N3O2/c25-17-5-1-3-15(9-17)12-31-13-20(23(32)29-22-11-19(27)7-8-21(22)28)24(30-31)33-14-16-4-2-6-18(26)10-16/h1-11,13H,12,14H2,(H,29,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYJUSNPSXCNNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=C(C(=N2)OCC3=CC(=CC=C3)F)C(=O)NC4=C(C=CC(=C4)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F4N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














